3-Hydroxy-2-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H10N2O5S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfonamido group (-SO2NHCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid as the starting material.
Nitration: The hydroxyl group is protected, and the compound undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form the methylsulfonamido group.
Deprotection: Finally, the protecting group on the hydroxyl moiety is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylsulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Hydroxy-2-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(methylsulfonamido)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-2-(methylsulfonamido)benzoic acid is structurally similar to other benzoic acid derivatives, such as:
Salicylic Acid: Similar in having a hydroxyl group on the benzene ring.
Methyl Salicylate: Similar in having a methoxy group and a hydroxyl group on the benzene ring.
Sulfonamides: Similar in having a sulfonamide group.
Uniqueness: What sets this compound apart from these compounds is the specific combination of the hydroxyl and methylsulfonamido groups on the benzoic acid core, which imparts unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H9NO5S |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
3-hydroxy-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-7-5(8(11)12)3-2-4-6(7)10/h2-4,9-10H,1H3,(H,11,12) |
InChI Key |
RRDQREAJSDSZAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.